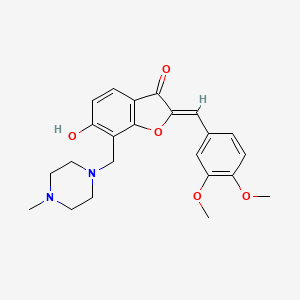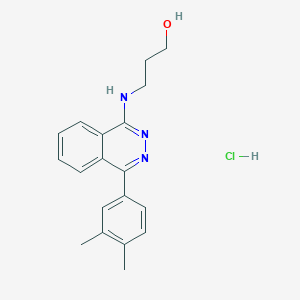
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is a heterocyclic compound that features an imidazole ring substituted with phenyl groups at positions 1 and 5, a thioether linkage at position 2, and a propanenitrile group. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, ammonia, and benzil under acidic or basic conditions.
Substitution at position 2: The imidazole ring is then functionalized at position 2 with a thioether group. This can be done by reacting the imidazole with a thiol compound in the presence of a suitable catalyst.
Introduction of the propanenitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its imidazole core which is known to exhibit various pharmacological activities.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and nitrile groups can also participate in binding interactions, enhancing the compound’s overall biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress, signaling pathways related to cell proliferation, and receptors involved in immune response.
類似化合物との比較
Similar Compounds
1,5-diphenyl-1H-imidazole: Lacks the thioether and nitrile groups, resulting in different chemical and biological properties.
2-mercapto-1,5-diphenyl-1H-imidazole: Contains a thiol group instead of a thioether, which can affect its reactivity and biological activity.
3-(1,5-diphenyl-1H-imidazol-2-yl)propanenitrile: Lacks the thioether group, which can influence its chemical stability and reactivity.
Uniqueness
3-((1,5-diphenyl-1H-imidazol-2-yl)thio)propanenitrile is unique due to the presence of both the thioether and nitrile groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the imidazole core makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-(1,5-diphenylimidazol-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c19-12-7-13-22-18-20-14-17(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPHJCOWDPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one](/img/structure/B3007525.png)




![(S)-2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B3007532.png)
![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)

